molecular formula C13H9FO2 B6377530 6-(2-Fluorophenyl)-2-formylphenol CAS No. 1261891-96-6

6-(2-Fluorophenyl)-2-formylphenol

Cat. No.: B6377530
CAS No.: 1261891-96-6
M. Wt: 216.21 g/mol
InChI Key: FUWQOPMHGINSOX-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-formylphenol is an organic compound that features a phenol group substituted with a formyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and phenol.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride under acidic conditions.

    Substitution: The fluorophenyl group is introduced via a substitution reaction, typically using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: 6-(2-Fluorophenyl)-2-carboxyphenol.

    Reduction: 6-(2-Fluorophenyl)-2-hydroxyphenol.

    Substitution: 6-(2-Fluorophenyl)-2-nitrophenol.

Scientific Research Applications

6-(2-Fluorophenyl)-2-formylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: An organic intermediate with similar structural features.

    2-Fluorodeschloroketamine: A compound with a fluorophenyl group, used in medicinal chemistry.

Uniqueness

6-(2-Fluorophenyl)-2-formylphenol is unique due to the presence of both a formyl group and a fluorophenyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-15)13(11)16/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWQOPMHGINSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685036
Record name 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-96-6
Record name 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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